molecular formula C12H10ClF3N4O B2594145 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime CAS No. 251096-48-7

1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime

Cat. No.: B2594145
CAS No.: 251096-48-7
M. Wt: 318.68
InChI Key: NINUNZUZKJLDFY-SWNXQHNESA-N
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Description

This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an imidazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and imidazole rings would give the molecule a certain degree of rigidity, while the trifluoromethyl group could introduce some steric hindrance (physical interference caused by the arrangement of atoms in a molecule) .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. The pyridine and imidazole rings could potentially participate in a variety of reactions, while the trifluoromethyl group is generally quite stable and resistant to reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity (its tendency to dissolve in fats, oils, and lipids), which could affect its solubility and its ability to cross biological membranes .

Scientific Research Applications

Fungicidal Activity

One of the primary applications of compounds similar to the chemical is in the realm of fungicides. Research by Bai et al. (2020) focused on the design, synthesis, and fungicidal activity of 1,2,4-triazole derivatives, which contain an oxime ether and phenoxy pyridine moiety. The compounds exhibited notable antifungal activities against various phytopathogens. Compound variants displayed broad-spectrum antifungal activities, with some showing EC50 values comparable to commercial fungicides like difenoconazole. The study also involved molecular docking to understand the binding modes of these compounds, offering insight into the development of new fungicides (Bai et al., 2020).

Spectroscopic Analysis and Synthesis

Sánchez-Pavón et al. (2020) synthesized new alkyl-oxime compounds and performed an in-depth spectroscopic analysis. The study revealed details about the isomerism present in the compounds, highlighting the importance of structural understanding in chemical synthesis. The research also delved into computational analysis to support the spectroscopic data, proving essential for the precise characterization of such complex compounds (Sánchez-Pavón et al., 2020).

Synthesis of Chemical Compounds

Vaid et al. (2012) discussed a practical synthesis process for a compound with a structure closely related to the chemical . The research detailed the steps involved in the synthesis, showcasing the complexities and intricacies of chemical synthesis processes. This study is crucial for understanding the synthetic pathways and the chemical's potential applications in various fields (Vaid et al., 2012).

Antimicrobial and Antioxidant Properties

A study by Bhat et al. (2016) focused on the synthesis of 1,2,3-triazolyl chalcone derivatives and their potential anti-microbial, anti-oxidant, and anti-cancer activities. The compounds displayed broad-spectrum anti-microbial and anti-oxidant activities, with some exhibiting notable anti-cancer activities on breast cancer cell lines. This research highlights the potential medical applications of compounds with a similar structure to the chemical (Bhat et al., 2016).

Antibacterial Activity

Reddy and Prasad (2021) synthesized a new series of amide derivatives with a structural core similar to the chemical . The compounds were evaluated for their antibacterial activity, showcasing the potential of such compounds in addressing bacterial infections. This study contributes to the understanding of the relationship between chemical structure and antibacterial efficacy (Reddy & Prasad, 2021).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical agent, further studies could be conducted to optimize its structure, evaluate its efficacy and safety, and develop methods for its large-scale production .

Properties

IUPAC Name

(NZ)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N4O/c1-6(19-21)10-5-20(7(2)18-10)11-9(13)3-8(4-17-11)12(14,15)16/h3-5,21H,1-2H3/b19-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINUNZUZKJLDFY-SWNXQHNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N\O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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